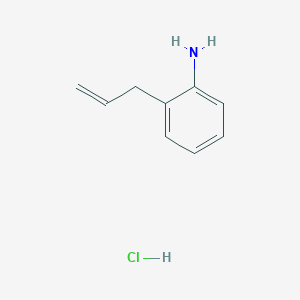

2-Allylaniline Hydrochloride

Description

Historical Context and Significance in Aromatic Amine Chemistry

Aromatic amines, with aniline (B41778) as the parent compound, have been foundational to the development of chemical industries, particularly in the synthesis of dyes and polymers. The functionalization of the aniline core allows for the fine-tuning of chemical and physical properties. The introduction of an allyl group, particularly at the ortho position, represents a significant advancement in aromatic amine chemistry.

The strategic placement of the allyl group ortho to the amine is often achieved through methods like the aza-Claisen rearrangement of N-allylanilines. acs.org The development of modern catalytic processes, including palladium-catalyzed cross-coupling and scandium-catalyzed C(sp³)–H alkenylation, has made ortho-allylanilines more accessible. acs.org This accessibility has allowed chemists to exploit the dual reactivity of the amino and allyl groups in tandem, leading to the efficient construction of complex nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Strategic Importance as a Synthetic Precursor

The primary value of 2-allylaniline (B3051291) hydrochloride lies in its role as a precursor for synthesizing more complex organic molecules, especially nitrogen-containing heterocycles. The spatial proximity of the nucleophilic amine and the electrophilic allyl group allows for a range of intramolecular cyclization reactions, providing rapid access to valuable molecular scaffolds.

Research has demonstrated its utility in producing a variety of heterocyclic structures. For instance, it serves as a key starting material in the synthesis of indolines and tetrahydroquinolines. researchgate.net Palladium-catalyzed intramolecular carboamination reactions using derivatives of 2-allylaniline have been employed to construct complex frameworks like tetrahydroindoloisoquinolines. acs.org Furthermore, copper-catalyzed reactions can be used to synthesize chiral substituted indolines, highlighting the compound's importance in asymmetric synthesis.

Table 2: Examples of 2-Allylaniline as a Synthetic Precursor

| Precursor System | Key Reagents/Catalyst | Product Type | Source(s) |

|---|---|---|---|

| N-sulfonyl-2-allylanilines | Copper catalyst | Chiral substituted indolines | |

| 2-Allyl-N-(2-bromobenzyl)aniline | Palladium catalyst | Tetrahydroindoloisoquinoline | acs.org |

| 2-Allylaniline | High-pressure mercury lamp (photochemical) | 2-Methylindoline | researchgate.net |

| 2-Allylaniline derivatives | Copper salts (radical cascade) | Phosphorylated indolines | oaepublish.com |

Overview of Reactivity Modalities and Synthetic Versatility

The synthetic versatility of 2-allylaniline hydrochloride stems from the distinct yet cooperative reactivity of its functional groups: the aromatic ring, the primary amine, and the terminal alkene.

Key Reactivity Modalities:

Cyclization Reactions: This is the most prominent reactivity mode. The compound undergoes intramolecular cyclization through various mechanisms. Photochemical irradiation can induce cyclization to form 2-methylindolines. researchgate.net Transition metal catalysis is also widely used; for example, palladium catalysts facilitate intramolecular carboamination reactions. acs.org Additionally, radical cascade cyclizations, often initiated by copper catalysts, can be used to form functionalized indolines. oaepublish.com

Oxidation and Reduction: The core structure can undergo standard transformations. The amine and allyl group can be oxidized using agents like potassium permanganate. Conversely, reduction can convert the allyl group to a propyl group or affect the aromatic system under different conditions.

Substitution: The amine can participate in nucleophilic substitution reactions to form N-alkylated or N-acylated derivatives. The aromatic ring is also susceptible to electrophilic substitution, with its reactivity influenced by the amino and allyl substituents.

Olefin Metathesis: The terminal alkene of the allyl group can participate in olefin metathesis reactions, a powerful tool for carbon-carbon bond formation, allowing for the construction of more complex side chains or macrocyclic structures. science.gov

The combination of these reactive sites in a single molecule allows for tandem reactions where multiple bonds are formed in a single operation, increasing synthetic efficiency. This versatility makes this compound a valuable building block in the synthesis of diverse and complex molecular architectures.

Table 3: Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Key Structural Feature(s) | Distinct Reactivity | Source(s) |

|---|---|---|---|---|

| This compound | C₉H₁₂ClN | Aromatic amine with ortho-allyl group | Enables intramolecular cyclizations to form heterocycles (indolines, etc.). Dual reactivity of amine and alkene. | |

| Aniline Hydrochloride | C₆H₈ClN | Basic aromatic amine | Lacks the allyl group; primarily undergoes electrophilic aromatic substitution and N-functionalization. | |

| Allylamine (B125299) Hydrochloride | C₃H₈ClN | Aliphatic primary amine with an alkene | Lacks the aromatic ring; reactivity is dominated by the aliphatic amine and the isolated double bond. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-prop-2-enylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-5-8-6-3-4-7-9(8)10;/h2-4,6-7H,1,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUTZGMYXDQKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Allylaniline Hydrochloride and Its Derivatives

Conversion from 2-Allylaniline (B3051291) Free Base via Acid Treatment

The synthesis of 2-allylaniline hydrochloride is most directly achieved from its free base, 2-allylaniline. This transformation is a standard acid-base reaction where the aniline (B41778) derivative is treated with hydrogen chloride. The process typically involves dissolving the 2-allylaniline free base in a suitable organic solvent and then introducing hydrogen chloride gas or a solution of hydrochloric acid. This results in the precipitation of the crystalline hydrochloride salt, which can then be isolated. This method is generally efficient and results in a high yield of the desired salt.

Metal-Catalyzed Approaches to Ortho-Allylation and Functionalization

The synthesis of 2-allylaniline derivatives often relies on sophisticated metal-catalyzed reactions that enable the selective introduction of the allyl group at the ortho position of the aniline ring or further functionalization.

A novel and highly efficient method for synthesizing 2-allylaniline derivatives involves the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes, utilizing a half-sandwich scandium catalyst. rsc.org This approach is distinguished by its broad substrate scope, 100% atom efficiency, and high levels of chemo-, regio-, and stereoselectivity. rsc.org The reaction proceeds with high yields, often exceeding 85%, and excellent regioselectivity. This catalytic system provides a direct and atom-economical route to a new family of 2-allylaniline derivatives. rsc.orgresearchgate.netresearchgate.net A proposed catalytic intermediate, a cationic scandium benzyl (B1604629) species, has been isolated from stoichiometric reactions, providing insight into the reaction mechanism. researchgate.netresearchgate.net

Table 1: Scandium-Catalyzed Alkenylation of 2-Methyl Tertiary Anilines

| Catalyst | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Half-sandwich scandium catalyst | 2-methyl tertiary anilines, internal alkynes | Broad substrate scope, 100% atom efficiency, high chemo-, regio-, and stereoselectivity | >85% | rsc.org |

Palladium-catalyzed C–N cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the preparation of aniline derivatives. nih.govrsc.org In the context of 2-allylaniline synthesis, these protocols can be employed to couple a 2-substituted halobenzene with an ammonia (B1221849) equivalent. The development of specialized ligands has been crucial for the success and versatility of these methods, enabling the formation of C-N bonds under relatively mild conditions. mit.edu While a direct one-step synthesis of 2-allylaniline via this method is less common, multi-step sequences involving palladium-catalyzed amination of a pre-functionalized aryl halide are a viable strategy. For instance, a synthetic route could involve the palladium-catalyzed amination of a 2-allylhalobenzene.

A direct and efficient route for the synthesis of N-allylanilines involves the platinum-catalyzed allylation of anilines using allylic alcohols. acs.orgresearchgate.net This method is advantageous as it forms water as the only byproduct, making it an environmentally and economically attractive process. researchgate.net The reaction is typically promoted by a platinum catalyst, and the addition of a titanium co-catalyst can significantly enhance the reaction rate and yield by facilitating the cleavage of the C-O bond in the allylic alcohol. acs.org

Table 2: Effect of Ligands on Platinum-Catalyzed Allylation of 4-chloro-2-methylaniline (B164923) with Allyl Alcohol

| Entry | Ligand | Yield of N-allyl-4-chloro-2-methylaniline (%) | Reference |

|---|---|---|---|

| 1 | PPh₃ | 81 | acs.org |

| 2 | (2-furyl)₃P | High | acs.org |

| 3 | dppm | Decreased | acs.org |

| 4 | No Ligand | 27 | acs.org |

The efficiency of the platinum-catalyzed allylation of anilines with allylic alcohols can be significantly improved by the use of promoters. Titanium reagents, such as titanium(IV) isopropoxide (Ti(OPrⁱ)₄), have been shown to remarkably enhance both the reaction rate and the yield. acs.org Other titanium alkoxides like Ti(OEt)₄ and Ti(OBuⁱ)₄ are also effective promoters. acs.org The promoter is thought to assist in the activation of the allylic alcohol by facilitating the cleavage of the C-O bond. In some reductive alkylation reactions using platinum catalysts, acidic promoters have been found to be beneficial. google.com The presence of these promoters is crucial for achieving high conversions and selectivity in the desired allylation product.

Table 3: Influence of Promoters on Platinum-Catalyzed Allylation

| Entry | Promoter | Yield of N-allyl-4-chloro-2-methylaniline (%) | Reference |

|---|---|---|---|

| 1 | Ti(OPrⁱ)₄ | 81 | acs.org |

| 2 | Ti(OEt)₄ | Effective | acs.org |

| 3 | Ti(OBuⁱ)₄ | Effective | acs.org |

| 4 | None | 27 | acs.org |

Platinum-Catalyzed Direct Allylation of Anilines with Allylic Alcohols

Rearrangement Reactions in 2-Allylaniline Synthesis

A robust, three-step synthesis for 2-allylaniline derivatives involves an initial condensation of an aniline with an aldehyde to form an aldimine. nih.gov This is followed by the addition of a vinyl Grignard reagent, specifically vinylmagnesium chloride in the presence of zinc chloride, to the aldimine. nih.gov The resulting α-substituted allylic aniline is then subjected to a 3-aza-Cope rearrangement, a type of -sigmatropic shift, to yield the desired 2-alkenyl-tethered aniline. nih.govwikipedia.org

The rearrangement is effectively catalyzed by acids such as p-toluenesulfonic acid or boron trifluoride diethyl etherate, proceeding under mild conditions. tsijournals.comnih.gov This method is noted for its high efficiency and stereospecificity, exclusively producing the trans-alkene isomer. nih.gov The use of vinylmagnesium chloride is critical, as vinylmagnesium bromide was found to be ineffective for the initial addition step. nih.gov

The aromatic amino-Claisen rearrangement, a nitrogen analog of the Claisen rearrangement, is a -sigmatropic rearrangement that converts N-allylanilines into 2-allylanilines. tsijournals.comthieme-connect.de While thermal rearrangement requires high temperatures (200-350°C) and can lead to side reactions, the use of Lewis acid catalysts like zinc chloride or boron trifluoride diethyl etherate (BF₃·OEt₂) allows the reaction to proceed under milder conditions. tsijournals.comresearchgate.net

The BF₃·OEt₂-catalyzed rearrangement has been shown to be effective for a variety of N-allylanilines, including those with electron-rich and electron-deficient substituents, providing the corresponding 2-allylanilines in moderate to good yields. tsijournals.com This method offers a more direct route to 2-allylanilines compared to multi-step sequences. tsijournals.com

Olefin Metathesis-Based Syntheses of 2-Allylaniline Derivatives

Olefin metathesis, a reaction that redistributes fragments of alkenes, provides a direct, single-step route to certain 2-allylaniline derivatives. wikipedia.org Specifically, cross-metathesis between 2-allylanilines or 2-homoallylanilines and styrenes or other olefins can be achieved using ruthenium-based catalysts like the Grubbs catalysts. harvard.edu

This approach is particularly efficient for synthesizing derivatives with styrenyl groups and offers excellent trans-selectivity. It is a complementary method to the rearrangement strategies, especially for creating longer alkene tethers on the aniline ring. nih.gov The reaction's simplicity and high stereoselectivity make it a valuable tool for accessing a diverse range of 2-alkenyl-tethered anilines.

Metal-Free Catalysis for Regioselective Allylation of Anilines

A sustainable and regioselective method for the allylation of anilines has been developed using metal-free catalysts based on 1,3-bis(carboxymethyl)imidazolium halides. ua.es The counterion of the imidazolium (B1220033) salt plays a critical role in directing the regioselectivity of the reaction between anilines and allylic alcohols. ua.esscispace.com

While the imidazolium chloride selectively yields the N-allylated product, the corresponding bromide salt ([bcmim]Br) selectively produces 2-allylanilines. ua.es The iodide version, in turn, favors the formation of 4-allylanilines. ua.es This system operates under solvent-free conditions and the catalyst can be recycled. The reaction proceeds through an initial N-allylation followed by a rearrangement to the ortho position, which is facilitated by the bromide catalyst. This methodology provides a highly selective and environmentally friendly alternative to metal-catalyzed processes for the synthesis of 2-allylanilines. ua.es

Anion-Dependent Imidazolium Catalysis for Ortho-Selectivity

The regioselective allylation of anilines to produce 2-allylaniline derivatives can be effectively controlled by employing 1,3-bis(carboxymethyl)imidazolium halide catalysts. ua.esresearchgate.net The choice of the halide anion in these metal-free catalysts plays a pivotal role in directing the outcome of the reaction between anilines and allylic alcohols. ua.esresearchgate.netscispace.com

Specifically, the use of 1,3-bis(carboxymethyl)imidazolium bromide (bcmim-Br) has been shown to selectively favor the formation of 2-allylanilines. ua.esscispace.com In a typical reaction, the allylic alcohol and aniline are heated in the presence of a catalytic amount of bcmim-Br. ua.es The reaction conditions are generally mild, though they require elevated temperatures to proceed efficiently. For instance, stirring the reactants with 10 mol% of bcmim-Br at 100 °C for 24 hours leads to the desired ortho-allylated product. ua.esscispace.com

This anion-dependent selectivity is a significant finding, as it allows for the targeted synthesis of different allylaniline isomers simply by modulating the counterion of the imidazolium salt catalyst. While the bromide anion directs the reaction towards the 2-substituted product, imidazolium chloride and iodide salts selectively yield N-allylanilines and 4-allylanilines, respectively. ua.esresearchgate.net This tunability provides a powerful tool for synthetic chemists to access specific isomers with high selectivity. ua.es

The general procedure involves mixing the corresponding allylic alcohol and aniline with the bcmim-Br catalyst and heating the mixture. ua.es After the reaction is complete, the catalyst, which is a solid, can be separated by filtration after the addition of a solvent like ethyl acetate. ua.es The product is then isolated from the filtrate. ua.es

Detailed research findings have demonstrated the efficacy of this method with various substituted anilines and allylic alcohols. The table below summarizes the results for the synthesis of different 2-allylaniline derivatives using the bcmim-Br catalyst.

| Entry | Aniline Derivative | Allylic Alcohol | Conversion (%) | Isolated Yield (%) |

| 1 | Aniline | (E)-1,3-diphenylprop-2-en-1-ol | 78 | 70 |

| 2 | 4-Methoxyaniline | (E)-1,3-diphenylprop-2-en-1-ol | 75 | 68 |

| 3 | 4-Chloroaniline | (E)-1,3-diphenylprop-2-en-1-ol | 65 | 58 |

| 4 | 3,4-Dimethoxyaniline | (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-ol | 95 | 85 |

Data sourced from Albert-Soriano, M., & Pastor, I. M. (2020). ua.esscispace.com

Green Chemistry Principles in this compound Synthesis

The development of sustainable synthetic methods is a paramount goal in modern chemistry. The synthesis of this compound and its derivatives has been a subject of investigation through the lens of green chemistry, focusing on improving atom economy, developing recyclable catalytic systems, and utilizing environmentally benign solvents. ua.esorganic-chemistry.org

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A synthetic protocol for preparing thiophene (B33073) derivatives, which shares principles with sustainable organic synthesis, demonstrated a high atom economy value of 0.94. researchgate.net In a similar vein, the synthesis of quinolines using a recyclable catalyst generated only two equivalents of water as a byproduct, indicating high atom economy. ua.es

The E-factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, representing the mass ratio of waste to the desired product. Lower E-factors signify more environmentally friendly processes. For the synthesis of certain quinoline (B57606) derivatives, an E-factor of 16.5 was calculated, which is considered acceptable for fine chemical production. ua.es A separate synthesis of thiophenes under solvent-free conditions reported a remarkable E-factor of 7.4. researchgate.net These examples highlight the potential for achieving low E-factors in related heterocyclic syntheses, including those for 2-allylaniline derivatives, particularly when solvent use is minimized. researchgate.netua.es

Development of Recyclable Catalytic Systems

Similarly, palladium-based catalysts used in ionic liquids for the cyclocarbonylation of 2-allylanilines have also demonstrated excellent recyclability. lookchem.com The ionic liquid phase containing the palladium catalyst can be readily separated and reused. lookchem.com The development of such robust and recyclable catalytic systems is crucial for the sustainable production of 2-allylaniline and its derivatives. ua.esresearchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A significant step towards greener synthesis is the reduction or elimination of volatile and hazardous organic solvents. The allylation of anilines using imidazolium halide catalysts can be performed under solvent-free conditions. ua.esscispace.com The catalyst itself can facilitate the interaction between the reactants, obviating the need for a solvent. ua.es This approach not only reduces waste but also simplifies the purification process.

When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. organic-chemistry.org Certain iridium-catalyzed N-allylations of amines with allylic alcohols have been successfully carried out in water. organic-chemistry.org Another eco-friendly option is the use of deep eutectic solvents (DESs), which are mixtures of compounds that form a eutectic with a melting point lower than that of the individual components. rsc.org A mixture of choline (B1196258) chloride and lactic acid has been shown to be an effective medium for the allylation of anilines at room temperature. rsc.org The use of aqueous 2-propanol has also been reported as an environmentally benign solvent system for the reductive mono-N-alkylation of anilines. acs.orgnih.gov

Reactivity and Transformation Pathways of 2 Allylaniline Hydrochloride

Redox Transformations

The aniline (B41778) and allyl moieties of the molecule are susceptible to both oxidation and reduction under various conditions, leading to a range of derivatives.

The 2-allylaniline (B3051291) structure can undergo oxidation at both the aniline ring and the allyl side chain. The use of strong oxidizing agents can lead to the formation of quinones and other oxidized products. Furthermore, modern catalytic methods enable more controlled oxidative transformations, often leading to complex heterocyclic structures.

Aerobic oxidative cyclization is a significant reaction pathway for 2-allylanilines, frequently employing transition metal catalysts and molecular oxygen as the oxidant. For instance, N-tosyl-o-allylaniline, a derivative of 2-allylaniline, undergoes oxidative cyclization to yield tetracyclic products when treated with copper(II) acetate. Similarly, palladium catalysts can facilitate the aerobic oxidative cycloisomerization of o-allylanilines to produce functionalized indoles. These reactions underscore the sensitivity of the molecule to oxidative conditions, which can be harnessed for the synthesis of complex molecular frameworks.

| Reactant Type | Catalyst/Oxidant | Conditions | Product Type |

| N-Tosyl-o-allylaniline | Cu(OAc)₂, O₂ | Cs₂CO₃, 120 °C, CH₃CN | Tetracycles |

| o-Allylanilines | Pd catalyst, O₂ | Co-catalyst (e.g., tBuONO) | Indoles |

| 2-Allylaniline | Potassium permanganate | Standard conditions | Quinones, other oxidized species |

The allyl group of 2-allylaniline hydrochloride is readily reduced to its corresponding saturated analogue, 2-propylaniline. This transformation is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. Alternatively, chemical reducing agents such as lithium aluminum hydride can also effectively saturate the double bond of the allyl substituent.

| Substrate | Reducing Agent/Catalyst | Conditions | Product |

| 2-Allylaniline | H₂ / Metal Catalyst | Standard catalytic hydrogenation | 2-Propylaniline |

| 2-Allylaniline | Lithium aluminum hydride (LiAlH₄) | Standard conditions | 2-Propylaniline |

Substitution and Functionalization Reactions

The presence of nucleophilic and electrophilic centers, as well as an activated aromatic ring, allows this compound to participate in a variety of substitution and functionalization reactions.

The allyl group contains an electrophilic center susceptible to nucleophilic attack. Nucleophilic substitution on allylic systems can proceed through direct (Sₙ2) or rearranged (Sₙ2') pathways. youtube.com In the context of 2-allylaniline, this reactivity is most prominently exploited in intramolecular cyclization reactions. The nucleophilic amine and the electrophilic allyl group are in close proximity, enabling ring-forming reactions that are often triggered by transition metal catalysts. For example, palladium-catalyzed intramolecular carboamination reactions have been used to construct complex heterocyclic frameworks from 2-allylaniline derivatives. While intermolecular reactions with external nucleophiles are possible, the intramolecular pathway to form valuable scaffolds like indolines and tetrahydroquinolines is a key feature of its synthetic utility.

The nitrogen atom of the aniline group possesses a lone pair of electrons, rendering it nucleophilic. quora.com This allows it to participate in substitution reactions to form N-alkylated, N-acylated, or N-arylated derivatives. For instance, the amine can be acylated using reagents like acetic anhydride. libretexts.org Furthermore, modern catalytic systems have enabled more complex functionalizations. Palladium-catalyzed tandem reactions have been developed for the synthesis of N-aryl-2-benzylindolines from 2-allylaniline, involving a sequential N-arylation, cyclization, and C-arylation process in a single pot.

| Reaction Type | Reagent(s) | Catalyst | Product Type |

| N-Acylation | Acetic anhydride | Base (e.g., pyridine) | N-acetyl-2-allylaniline libretexts.orglibretexts.org |

| N-Arylation | Aryl bromides | Palladium catalyst | N-Aryl-2-allylaniline derivatives |

| N-Allylation | Allyl alcohol | WO₃/ZrO₂ | N,2-Diallylaniline rsc.org |

The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the aniline ring. libretexts.orgwikipedia.org However, the high reactivity of anilines toward electrophilic aromatic substitution can lead to challenges, including overreaction, such as polyhalogenation, and oxidative decomposition with reagents like nitric acid. libretexts.orglibretexts.org

Another significant limitation is in Friedel-Crafts reactions; the basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring and prevents the reaction. libretexts.orglibretexts.org To circumvent these issues, a common strategy involves the temporary protection of the amino group by converting it into an amide, such as acetanilide, via acetylation. libretexts.orglibretexts.org This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled substitution. The protecting group can be subsequently removed by hydrolysis to restore the amine functionality. libretexts.orglibretexts.org

Intramolecular Cyclization and Annulation Reactions

The proximate amino and allyl functionalities in 2-allylaniline derivatives enable a range of intramolecular cyclization reactions, providing efficient pathways to various fused heterocyclic systems.

Palladium-catalyzed intramolecular carboamination of alkenes is a powerful method for the synthesis of nitrogen-containing heterocycles. In the case of 2-allylaniline derivatives, this reaction has been effectively utilized to construct complex, fused bicyclic systems. For instance, substituted 2-allyl-N-(2-bromobenzyl)anilines, which can be prepared from 2-allylaniline and substituted 2-bromobenzaldehydes, undergo intramolecular Pd-catalyzed alkene carboamination to yield substituted tetrahydroindoloisoquinolines rsc.orgnih.gov. This transformation creates a new carbon-carbon and carbon-nitrogen bond in a single operation, leading to the formation of a tetracyclic ring system.

The reaction is typically catalyzed by a palladium complex and a suitable ligand. The choice of ligand is crucial for the efficiency and stereoselectivity of the reaction. These transformations provide a modular approach to synthesizing structurally diverse tetrahydroindoloisoquinolines, which are of interest in medicinal chemistry.

Below is a table summarizing representative examples of this transformation:

| Substrate (2-allyl-N-(2-bromobenzyl)aniline derivative) | Product (Tetrahydroindoloisoquinoline derivative) | Yield (%) |

| 2-Allyl-N-(2-bromobenzyl)aniline | 5,6,6a,7-Tetrahydro-12H-indolo[2,1-a]isoquinoline | 85 |

| 2-Allyl-N-(2-bromo-5-methoxybenzyl)aniline | 10-Methoxy-5,6,6a,7-tetrahydro-12H-indolo[2,1-a]isoquinoline | 75 |

| 2-Allyl-N-(2-bromo-4,5-dimethoxybenzyl)aniline | 9,10-Dimethoxy-5,6,6a,7-tetrahydro-12H-indolo[2,1-a]isoquinoline | 80 |

Data compiled from studies on palladium-catalyzed intramolecular carboamination reactions.

Hydroformylation, or the "oxo process," involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, typically using a rhodium or cobalt catalyst wikipedia.orgrsc.orgresearchgate.net. In principle, the hydroformylation of the allyl group in 2-allylaniline derivatives could generate an aldehyde intermediate that could subsequently undergo intramolecular cyclization with the amino group to form tetrahydroquinolines or, with appropriate substrates, benzazepines.

However, a review of the scientific literature indicates that this specific hydroformylation-induced cyclization pathway for 2-allylaniline and its simple derivatives is not a commonly reported or well-documented transformation for the synthesis of these particular heterocyclic systems. While rhodium-catalyzed hydroformylation of N-allylamides has been explored for the synthesis of β²-amino aldehydes, and various other catalytic methods exist for the synthesis of tetrahydroquinolines, the direct hydroformylation-cyclization cascade of 2-allylaniline is not a prevalent strategy organic-chemistry.orgnih.gov. Therefore, specific examples and a data table for this subsection cannot be provided based on the available literature.

Photochemical reactions offer a unique approach to inducing cyclization in organic molecules by accessing excited electronic states with distinct reactivity. The photocyclization of 2-allylaniline derivatives can, in principle, lead to the formation of various heterocyclic structures. The specific outcome of such reactions is highly dependent on the nature of the substituents on both the nitrogen atom and the aromatic ring, as well as the reaction conditions, such as the solvent and the wavelength of UV irradiation.

While the direct photocyclization of this compound itself is not extensively detailed, related systems provide insight into potential reaction pathways. For instance, the photochemical C2-C6 cyclization of enyne-allenes proceeds through diradical intermediates to form complex polycyclic systems nih.gov. It is plausible that N-acylated or N-sulfonylated derivatives of 2-allylaniline could undergo intramolecular [2+2] photocycloaddition between the allyl group and the aromatic ring, followed by rearrangement to yield cyclized products. However, specific and detailed research findings on the photocyclization of 2-allylaniline derivatives are limited in the surveyed literature, precluding the inclusion of a data table with specific examples.

Copper-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of nitrogen-containing heterocycles. One notable example is the intramolecular aminooxygenation of N-sulfonyl-2-allylanilines to produce chiral indolines. This reaction involves the formation of a new carbon-oxygen and a carbon-nitrogen bond across the alkene.

The reaction is typically catalyzed by a chiral copper(II) triflate complex and utilizes a stoichiometric oxidant, often (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which also serves as the oxygen source. The choice of the chiral ligand is critical for achieving high enantioselectivity. This method provides access to optically active indoline (B122111) derivatives, which are important structural motifs in many biologically active compounds.

The scope of this reaction has been explored with various substituents on the aniline ring. The following table presents a selection of substrates and the corresponding yields and enantiomeric excesses (ee) of the indoline products.

| Substrate (N-Sulfonyl-2-allylaniline derivative) | Chiral Ligand | Product (Indoline derivative) | Yield (%) | ee (%) |

| N-Tosyl-2-allylaniline | (4S,5R)-Bis-Phbox | 2-((2,2,6,6-Tetramethylpiperidin-1-yloxy)methyl)-1-tosylindoline | 97 | 90 |

| N-(4-Fluorophenylsulfonyl)-2-allylaniline | (4S,5R)-Bis-Phbox | 1-(4-Fluorophenylsulfonyl)-2-((2,2,6,6-tetramethylpiperidin-1-yloxy)methyl)indoline | 83 | 89 |

| N-(4-Chlorophenylsulfonyl)-2-allylaniline | (4S,5R)-Bis-Phbox | 1-(4-Chlorophenylsulfonyl)-2-((2,2,6,6-tetramethylpiperidin-1-yloxy)methyl)indoline | 73 | 91 |

| N-(4-Methoxyphenylsulfonyl)-2-allylaniline | (4S,5R)-Bis-Phbox | 1-(4-Methoxyphenylsulfonyl)-2-((2,2,6,6-tetramethylpiperidin-1-yloxy)methyl)indoline | 82 | 86 |

| N-(4-Methylphenylsulfonyl)-2-allylaniline | (4S,5R)-Bis-Phbox | 1-(4-Methylphenylsulfonyl)-2-((2,2,6,6-tetramethylpiperidin-1-yloxy)methyl)indoline | 75 | 85 |

Data is based on studies of copper-catalyzed enantioselective intramolecular aminooxygenation of alkenes.

Radical-Mediated Functionalizations

Radical reactions provide an alternative and powerful approach to the functionalization of 2-allylaniline derivatives, often leading to unique molecular architectures that are not easily accessible through ionic pathways. These reactions can be initiated by various means, including photoredox catalysis.

A notable example is the radical-mediated alkene carboamination/dearomatization of arylsulfonyl-o-allylanilines. This transformation can be initiated by visible-light photoredox catalysis and proceeds through a radical cascade mechanism. The process typically involves the formation of a sulfonamidyl radical, which undergoes a 5-exo-trig cyclization onto the pendant allyl group. The resulting carbon-centered radical can then engage in a dearomatization process, leading to the formation of indoline-fused heterocycles containing a 1,4-cyclohexadiene moiety. This reaction is conducted under mild, redox-neutral conditions and demonstrates good functional-group compatibility.

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in 2-allylaniline—the primary amino group, the allyl double bond, and the aromatic ring—presents both a challenge and an opportunity for selective functionalization. The development of chemo- and regioselective derivatization strategies is crucial for the controlled synthesis of complex molecules from this versatile precursor.

The relative reactivity of the amino group and the allyl group can be controlled by the choice of reagents and reaction conditions. For instance, N-alkylation or N-acylation can be achieved selectively at the amino group under basic conditions, while the allyl group can be targeted by electrophilic addition or hydroformylation under different catalytic systems.

Furthermore, the aromatic ring can undergo regioselective functionalization. The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, direct functionalization of the C-H bonds of the aromatic ring can also be achieved using transition metal catalysis. For example, ortho-alkenylation of anilines with alkynes has been demonstrated, showcasing the potential for regioselective C-H functionalization. The ability to control the site of reaction—be it at the nitrogen, the allyl group, or the aromatic ring—is a key aspect of the synthetic utility of 2-allylaniline and its derivatives.

Applications As a Building Block in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Scaffoldsthieme-connect.com

The structure of 2-allylaniline (B3051291) is ideally suited for the synthesis of nitrogen-containing heterocycles, which are foundational components in many biologically active compounds. mdpi.comnih.govencyclopedia.pub Its ability to undergo intramolecular reactions, often facilitated by transition metal catalysts, leads to the formation of various cyclic structures, including indoles, tetrahydroquinolines, and benzazepines. The strategic placement of the reactive moieties enables cascade reactions, allowing for the rapid assembly of complex polycyclic frameworks.

2-Allylaniline and its derivatives are key precursors for synthesizing indoles and indolines, two of the most ubiquitous heterocyclic motifs in medicinal chemistry. researchgate.netgoogle.com Various catalytic systems have been developed to facilitate the intramolecular cyclization required for their formation.

Palladium on carbon (Pd/C) has been shown to effectively catalyze the intramolecular cyclization of 2-allylanilines to yield the corresponding 2-methylindoles. thieme-connect.com This heterogeneous catalyst is robust and can be recovered and reused multiple times without a significant loss of activity. thieme-connect.com For example, the cyclization of N-(2-allylphenyl)methanesulfonamide using Pd/C in DMF at 100 °C produces the corresponding indole (B1671886) derivative in good yield. thieme-connect.com

Copper-based catalysis has also been employed, particularly for enantioselective transformations. Chiral copper complexes can facilitate the intramolecular hydroamination of N-sulfonyl-2-allylanilines to produce valuable chiral indolines. Furthermore, copper(II) salts can promote the oxidative cyclization of N-sulfonylated ortho-allylanilines. One notable example is the copper-catalyzed enantioselective intramolecular aminooxygenation of N-arylsulfonyl-2-allylanilines, which yields chiral methyleneoxy-functionalized dihydroindolines with high yields and good enantioselectivity.

Palladium-catalyzed tandem reactions offer a one-pot synthesis of complex indoline (B122111) structures. For instance, N-aryl-2-benzylindolines can be synthesized from 2-allylaniline and two different aryl bromides through a sequence of N-arylation, cyclization, and C-arylation, forming two C-N bonds and one C-C bond in a single process. nih.gov

| Catalyst System | Substrate | Product Type | Key Features |

| Pd/C | 2-Allylanilines | 2-Methylindoles | Heterogeneous, reusable catalyst. thieme-connect.com |

| Chiral Copper Complexes | N-sulfonyl-2-allylanilines | Chiral Indolines | Enantioselective intramolecular hydroamination. |

| Copper(II) triflate / (4S,5R)-Bis-Phbox | N-arylsulfonyl-2-allylanilines | Chiral Dihydroindolines | Enantioselective aminooxygenation with TEMPO as oxidant. |

| Palladium Catalyst | 2-Allylaniline, Aryl Bromides | N-aryl-2-benzylindolines | One-pot tandem N-arylation/cyclization/C-arylation. nih.gov |

Table 1: Catalytic Systems for the Synthesis of Indole and Indoline Derivatives from 2-Allylaniline.

Tetrahydroquinoline scaffolds are present in numerous biologically active compounds, and 2-allylaniline is a valuable precursor for their synthesis. nih.gov Early methods involved electrophile-initiated cyclizations. For example, the reaction of 2-allylaniline with iodine can yield 3-iodo-1,2,3,4-tetrahydroquinolines.

Modern synthetic approaches often utilize metal-catalyzed reactions to construct these frameworks. Domino reactions, in particular, have emerged as a highly effective strategy for synthesizing tetrahydroquinolines with high efficiency from simple starting materials. nih.gov These methods can involve various processes, including reduction followed by cyclization, acid-catalyzed ring closures, and metal-promoted cyclizations. nih.gov Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines (related structures to allylanilines) provides an efficient route to tetrahydroquinolines. organic-chemistry.org Similarly, chiral phosphoric acids have been used as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by asymmetric reduction. organic-chemistry.org

| Method | Reagents/Catalyst | Product | Key Features |

| Electrophile-initiated Cyclization | Iodine | 3-Iodo-1,2,3,4-tetrahydroquinolines | Early, non-catalytic method. |

| Domino Reaction | 5% Pd/C, H₂ | Tetrahydroquinolines | Reduction of a nitro group followed by cyclization and further reduction. nih.gov |

| Gold-Catalyzed Tandem Reaction | Gold Catalyst, Chiral Phosphate | Tetrahydroquinolines | Hydroamination/asymmetric transfer hydrogenation. organic-chemistry.org |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid, Hantzsch Ester | Tetrahydroquinolines | Enantioselective dehydrative cyclization and asymmetric reduction. organic-chemistry.org |

Table 2: Synthetic Approaches to Tetrahydroquinolines.

Beyond five- and six-membered rings, 2-allylaniline serves as a building block for larger heterocyclic systems like benzazepines and other complex polycyclic structures. The synthesis of benzazepines is of significant interest due to their presence in biologically active compounds. nih.govmdpi.com For example, 2-benzazepines can be prepared via intramolecular Friedel-Crafts reactions of substituted cinnamylamides. researchgate.net Catalyst-free dearomative rearrangement of o-nitrophenyl alkynes provides a divergent route to various benzazepines. nih.gov

The ability of 2-allylaniline derivatives to participate in cascade reactions is particularly valuable for building polycyclic systems. Palladium-catalyzed cascade aminopalladation/carbopalladation reactions using N,2-diallylaniline derivatives enable the synthesis of tricyclic nitrogen heterocycles. Furthermore, palladium-catalyzed intramolecular carboamination reactions have been used to construct complex frameworks like tetrahydroindoloisoquinolines from derivatives of 2-allylaniline.

Role in Complex Molecule Synthesis and Natural Product Analoguesbenchchem.comthieme-connect.com

The synthesis of complex molecules, particularly natural products and their analogues, is a significant challenge in organic chemistry. illinois.edu These molecules often possess high structural complexity and specific stereochemistry, which are crucial for their biological activity. nih.govnih.gov 2-Allylaniline hydrochloride provides a valuable starting point for constructing the nitrogen-containing cores found in many of these complex structures.

The efficiency of intramolecular cyclizations allows for the rapid assembly of heterocyclic scaffolds that can be further elaborated into more complex targets. By using 2-allylaniline derivatives, chemists can create analogues of natural products by modifying the core heterocyclic structure or by adding diverse substituents. This approach is central to medicinal chemistry, where the goal is often to improve the properties of a natural product lead, such as enhancing stability or potency. nih.gov The synthesis of complex and diverse compounds from readily available starting materials is a key strategy for building screening libraries to discover new biological functions. illinois.edu The scaffolds derived from 2-allylaniline are well-suited for this purpose, providing access to novel chemical space.

Synthesis of Advanced Synthetic Intermediatesbenchchem.comnih.gov

In addition to forming the core of target molecules, this compound is used to synthesize other advanced intermediates that are themselves tools in organic synthesis. Its functional groups can be transformed to introduce new reactive sites, making it a versatile platform for further chemical elaboration.

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com The synthesis of chiral indolines from 2-allylaniline derivatives highlights the compound's importance in asymmetric synthesis.

The chiral heterocyclic structures synthesized from 2-allylaniline can serve as precursors to chiral ligands. These ligands are crucial components of metal catalysts used in a wide range of asymmetric transformations. For example, chiral phosphine (B1218219) or nitrogen ligands can be synthesized from functionalized indoline or tetrahydroquinoline backbones. The ability to generate these valuable chiral intermediates underscores the strategic importance of this compound as a foundational building block in modern organic synthesis.

Functionalized Oxalylamines via Synergistic Catalysis

While direct synthesis of functionalized oxalylamines from this compound using synergistic catalysis is not prominently documented, the broader field of synergistic catalysis offers relevant insights. Synergistic catalysis, which involves the simultaneous operation of two distinct catalytic cycles, is a powerful strategy for complex molecule synthesis. nih.gov For instance, the synthesis of medicinally relevant oxalylamines has been achieved through a copper/Lewis acid synergistic catalysis approach involving the amination of allenyl ethers. nih.govthieme.de This highlights a potential, though not yet explicitly demonstrated, avenue for the application of allylamine (B125299) derivatives in similar complex transformations.

Design and Synthesis of Probe Molecules for Mechanistic Chemical Biology Studies

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The design of these probes often requires a modular synthesis approach, allowing for the incorporation of different functionalities. frontiersin.org While specific examples of this compound being used as a direct precursor for such probes are not widely reported, its structure offers features that are amenable to probe design. The aniline (B41778) core can serve as a scaffold, and the allyl group provides a reactive handle for the attachment of reporter groups (like fluorophores) or affinity tags. nih.gov The principles of diversity-oriented synthesis, which aims to create structurally diverse molecules for screening as potential probes, could be applied to derivatives of 2-allylaniline to generate libraries of compounds for biological evaluation. broadinstitute.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C9H12ClN |

| Molecular Weight | 169.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 132°C |

| Solubility | Soluble in polar solvents |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Understanding the precise steps through which 2-allylaniline (B3051291) participates in chemical transformations is fundamental to controlling reaction outcomes. Mechanistic studies focus on identifying intermediates, transition states, and the factors that govern selectivity.

Metal-catalyzed reactions are central to the functionalization of allylic compounds like 2-allylaniline. Various transition metals, including palladium, copper, and tungsten, are employed to facilitate C-N bond formation and other transformations.

Palladium-Catalyzed Allylation: In palladium-catalyzed allylation of anilines, a common mechanism involves the initial formation of a palladium(0) species that reacts with an allylic substrate to form a π-allylpalladium intermediate. The aniline (B41778) nitrogen then acts as a nucleophile, attacking the π-allyl system. This is followed by reductive elimination to yield the N-allylated aniline product. The efficiency and pathway of this transformation can be influenced by co-catalysts like titanium(IV) isopropoxide, which can accelerate the activation of C-O bonds in allylic alcohols.

Copper(I)-Catalyzed Allylic Amination: Mechanistic studies of copper(I)-catalyzed allylic amination suggest the formation of reactive copper(I) complexes as key intermediates. nih.gov For instance, in reactions involving nitrosoarenes, a complex such as [Cu(PhNO)3]PF6 has been isolated and identified as a reactive intermediate. nih.gov The proposed mechanism involves the coordination of an alkene to this copper complex, followed by the formation of an η¹- or η³-allyl copper species, which then undergoes amination. nih.gov Density Functional Theory (DFT) and PM3 molecular orbital calculations have been used to support the roles of these proposed intermediates and to rationalize the observed regioselectivity. nih.gov

Tungsten/Zirconia-Catalyzed Dehydrative Allylation: Heterogeneous catalysts, such as tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂), offer a reusable option for the selective monoallylation of anilines with allyl alcohol. rsc.org The proposed mechanism highlights the importance of the catalyst's acidity and basicity. The dispersed WO₃, maintaining a W(VI) oxidation state, is considered crucial for the reaction. The inhibition of subsequent over-allylation is attributed to steric hindrance, which prevents the bulkier N-allylaniline product from readily accessing the active sites on the catalyst surface. rsc.org

The control of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the resulting product) is a critical aspect of synthetic chemistry involving allylic systems.

In the palladium-catalyzed allylation of anilines, several factors influence the regiochemical outcome:

Temperature: At lower temperatures, the reaction is under kinetic control, favoring the formation of the less substituted alkene. At higher temperatures, thermodynamic control can lead to an increase in the more highly substituted alkene product.

Ligands: The choice of phosphine (B1218219) ligands is vital. Decreasing the size of diphosphine ligands or the electron-withdrawing ability of monophosphine ligands tends to favor the formation of less substituted alkenes.

Substrate Electronics: Anilines bearing electron-withdrawing groups generally result in lower chemical yields.

The stereochemistry of the product can be influenced by the dynamics of the π-allyl intermediate. A rapid σ/η³/σ interconversion of the π-allyl intermediate compared to the rate of amination can lead to a loss of the stereochemistry from the starting material. In Tsuji-Trost reactions involving 1,2,3-trisubstituted η³-allyl palladium intermediates, bulky substituents at the C-2 position can direct the nucleophilic attack to the benzylic terminus, demonstrating steric control over regioselectivity. rsc.org

| Factor | Effect on Regioselectivity | Effect on Stereoselectivity | Source |

|---|---|---|---|

| Temperature | Kinetic control at low temp (less substituted product); thermodynamic control at high temp (more substituted product). | Can influence the ratio of stereoisomers if multiple chiral centers are formed. | |

| Phosphine Ligands | Smaller or less electron-withdrawing ligands favor the less substituted product. | Chiral ligands are essential for achieving high enantioselectivity. | |

| Substrate Sterics | Bulky substituents on the allyl group or nucleophile can direct the attack to the less hindered position. | The steric profile of the substrate can favor the formation of one diastereomer over another. | rsc.org |

| π-Allyl Intermediate Dynamics | Not a direct factor, but influences the available sites for attack. | Rapid interconversion of π-allyl intermediates can lead to a loss of stereochemical information from the starting material. |

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.org This effect arises from the change in reaction rate when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org

In reactions involving aniline derivatives, a primary KIE is observed when a bond to the isotopic atom is broken in the rate-limiting step. For example, studies on nucleophilic substitution reactions using N-deuteriated anilines have been conducted to probe transition state structures. The magnitude of the kH/kD ratio provides insight into the degree of bond breaking at the transition state. princeton.edu DFT calculations on the hydroxylation of N,N-dimethylaniline by Cytochrome P450 have shown that KIEs can be highly sensitive to the spin state of the reactive intermediate, demonstrating the nuanced information that can be derived from such studies. nih.gov By measuring the KIE in reactions of 2-allylaniline, researchers can determine if C-H bond activation, N-H bond cleavage, or another process is the slow step in the mechanistic sequence.

Computational Chemistry Applications

Theoretical and computational chemistry provide invaluable insights into the properties and reactivity of molecules like 2-allylaniline, complementing experimental findings.

Computational methods are used to explore the fundamental electronic properties and three-dimensional structures of molecules.

Electronic Structure: Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of aniline derivatives. umn.eduresearchgate.net These studies can determine properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity. researchgate.net For neutral anilines, the nitrogen atom is typically pyramidalized, whereas in the corresponding radical cations, it becomes planar to better accommodate the positive charge through conjugation. umn.edu

Conformational Landscapes: Molecules can exist in various spatial arrangements or conformations. Computational models can map the potential energy surface to identify the most stable conformers. For substituted anilines, calculations can determine the relative energies of different rotamers, such as those arising from the orientation of substituents relative to the amino group. umn.edu This analysis is critical as the reactivity of a molecule can be highly dependent on its preferred conformation.

Computational chemistry allows for the detailed modeling of reaction pathways, providing a theoretical window into the dynamics of a chemical transformation.

By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a complete energy profile for a proposed reaction mechanism can be constructed. researchgate.net This modeling is instrumental in understanding selectivity. For instance, DFT calculations have been used to investigate the origin of regioselectivity in palladium-catalyzed allylic amination by comparing the activation barriers for nucleophilic attack at different positions of the π-allyl intermediate. nih.govresearchgate.net A lower calculated activation barrier for one pathway over another provides a theoretical rationale for the experimentally observed product distribution. researchgate.net These models can thus validate proposed mechanisms and predict the outcomes of new, untested reactions. nih.gov

Design and Optimization of Chiral Ligands for Asymmetric Catalysis

2-Allylaniline and its derivatives serve as crucial precursors for the synthesis of complex nitrogen-containing heterocycles, which are valuable scaffolds in asymmetric catalysis. ekb.eg The bifunctional nature of the 2-allylaniline molecule, containing both a nucleophilic amine and a reactive alkene, allows for its transformation into chiral indolines and pyrrolidines. researchgate.net These resulting structures are recognized as privileged motifs in the design of chiral ligands and catalysts. researchgate.netumich.edu

The development of palladium-catalyzed tandem reactions, for instance, enables the conversion of 2-allylaniline into N-aryl-2-benzylindolines. ekb.egethernet.edu.et Similarly, copper-catalyzed enantioselective alkene diamination of related γ-alkenyl sulfonamides produces chiral 2-aminomethyl indolines and pyrrolidines. researchgate.net While 2-allylaniline is typically employed as the substrate in these transformations that utilize existing chiral ligands, the resulting heterocyclic products are themselves key building blocks for new chiral ligands and supports in asymmetric synthesis. ekb.egresearchgate.net The strategic value of 2-allylaniline, therefore, lies in its ability to provide access to these complex chiral architectures.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like 2-allylaniline in complex transformations. While the a priori prediction of entirely novel reaction pathways remains a significant challenge in computational chemistry, DFT calculations are highly effective at elucidating the mechanisms and selectivity of known reactions, which in turn guides the development of new ones. nih.gov

A pertinent example is the computational analysis of the copper(II)-catalyzed enantioselective intramolecular aminooxygenation of N-tosyl-o-allylaniline. nih.gov In this study, DFT calculations were used to model the transition states for the key bond-forming step. By comparing the relative energies of the pro-(S) and pro-(R) transition states, researchers can rationalize the observed enantioselectivity of the reaction. nih.gov The calculations revealed details about bond distances, Mulliken charges, and spin densities at the transition state, providing a molecular-level explanation for how the chiral ligand environment dictates the stereochemical outcome. nih.gov

Such computational investigations are crucial for optimizing reaction conditions and for the rational design of more selective catalysts. The insights gained from these mechanistic studies on existing transformations of 2-allylaniline derivatives form the foundation for predicting their potential reactivity and selectivity in yet-to-be-discovered reactions. nih.govnih.gov

Table 1: Computed Properties of N-C Bond Forming Transition States for N-tosyl-o-allylaniline

| Parameter | pro-(S) Transition State (TS-1S) | pro-(R) Transition State (TS-1R) |

| Relative Energy | Lower Energy | Higher Energy |

| Mulliken Charges | ||

| Cu | 0.429 | 0.431 |

| Nsubstrate | -0.757 | -0.780 |

| Csubstrate 1 | -0.476 | -0.466 |

| Spin Densities (%) | ||

| Cu | 43.3 | 43.1 |

| Nsubstrate | 15.6 | 15.8 |

| Csubstrate 1 | 26.8 | 27.3 |

| Data sourced from a computational study on copper-catalyzed aminooxygenation. nih.gov |

Photochemical and Photophysical Studies of 2-Allylaniline Derivatives

The photochemistry of 2-allylaniline derivatives is distinguished by the intramolecular interaction between the amino group and the allyl π-system. This interaction governs the unique photophysical properties and photochemical reactivity of these compounds, leading primarily to photocyclization reactions.

Spectroscopic studies on 8-allyl-1,2,3,4-tetrahydroquinolines, which exhibit photochemical behavior similar to 2-allylaniline, have provided direct evidence for the formation of an intramolecular NH/π complex. acs.org The absorption, emission, and excitation spectra of these compounds confirm the existence of a ground-state complex (AB). acs.org This ground-state complex is capable of absorbing light at longer wavelengths (330–340 nm) than the non-complexed molecule, leading to the formation of a corresponding excited-state complex, AB*. acs.org

The emission from this excited AB* complex is significantly red-shifted to around 420 nm, compared to the emission observed when the monomer is excited at 300 nm. acs.org These experimental observations are supported and rationalized by Density Functional Theory calculations, which confirm the energetic favorability of the NH/π interaction in both the ground and excited states. acs.org

Table 2: Photophysical Properties of 2-Allylaniline-like Derivatives

| Species | Excitation Wavelength (λexc) | Absorption Wavelength (λabs) | Emission Wavelength (λem) |

| Monomer (A) | 300 nm | ~300 nm | Not specified |

| Ground-State Complex (AB) | 330-340 nm | 330-340 nm | Not applicable |

| Excited-State Complex (AB*) | 330-340 nm | Not applicable | ~420 nm (red-shifted) |

| Data derived from studies on 8-allyl-1,2,3,4-tetrahydroquinolines. acs.org |

The primary photochemical reaction of 2-allylaniline derivatives is cyclization to form five- or six-membered ring systems, such as lilolidines. acs.org The underlying mechanism is believed to be initiated by an intramolecular electron transfer. This process involves the first excited singlet state of the molecule. researchgate.net Following photoexcitation, an electron is transferred from the aniline moiety to the allyl group, creating a charge-separated intermediate. This primary intermediate then undergoes subsequent steps, such as intramolecular proton transfer, to yield the final cyclized products. acs.org The efficiency of this photocyclization can be influenced by factors such as substitution on the allyl group and the specific wavelength of irradiation. acs.org

Structure Reactivity Relationship Studies of 2 Allylaniline Hydrochloride

Impact of Substituents on Reaction Outcome and Selectivity

The nature and position of substituents on the aromatic ring of 2-allylaniline (B3051291) derivatives play a crucial role in determining the outcome and selectivity of their reactions, particularly in intramolecular cyclization processes. The electronic properties of these substituents can significantly influence the electron density of both the aniline (B41778) nitrogen and the aromatic ring, thereby affecting their nucleophilicity and susceptibility to electrophilic attack.

A study on the intramolecular cyclization of substituted 2-(1-methyl-2-butenyl)anilines catalyzed by palladium complexes provides insight into these substituent effects. The reaction can lead to the formation of either indole (B1671886) or quinoline (B57606) derivatives, and the product distribution is heavily dependent on the electronic nature of the substituent on the aniline ring.

For instance, electron-donating groups (EDGs) on the aromatic ring tend to increase the electron density on the aniline nitrogen, enhancing its nucleophilicity. This often favors the formation of nitrogen-containing heterocyclic compounds. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline nitrogen, which can alter the reaction pathway and favor alternative cyclization products.

The following table summarizes the product distribution in the palladium-catalyzed intramolecular cyclization of various substituted 2-(1-methyl-2-butenyl)anilines, illustrating the profound impact of substituents on the reaction's selectivity.

Table 1: Product Distribution in the Intramolecular Cyclization of Substituted 2-(1-methyl-2-butenyl)anilines

| Substituent (at para-position) | Indole Derivative Yield (%) | Quinoline Derivative Yield (%) |

|---|---|---|

| OCH₃ | 75 | 25 |

| CH₃ | 68 | 32 |

| H | 60 | 40 |

| Cl | 45 | 55 |

| NO₂ | 20 | 80 |

As the data indicates, strong electron-donating groups like methoxy (OCH₃) significantly favor the formation of the indole derivative. As the substituent becomes less electron-donating and more electron-withdrawing (moving down the table to chloro (Cl) and nitro (NO₂) groups), the yield of the quinoline derivative increases, becoming the major product with a strong electron-withdrawing group like NO₂. This trend highlights the delicate electronic balance that governs the regioselectivity of the cyclization process.

Comparative Reactivity Profiles with Related Allylanilines

The reactivity of 2-allylaniline is best understood when compared with its isomers and analogues, such as N-allylaniline and 2-(methallyl)aniline. These comparisons shed light on the importance of the allyl group's position and substitution pattern in directing the course of chemical reactions.

The distinction between having an allyl group at the ortho position of the aniline ring (as in 2-allylaniline) versus on the nitrogen atom (as in N-allylaniline) has profound chemical consequences. The proximity of the allyl group to the amino group in 2-allylaniline allows for facile intramolecular reactions that are not possible with N-allylaniline.

One of the most significant differences is observed in palladium-catalyzed cyclization reactions. 2-Allylaniline and its derivatives are excellent substrates for intramolecular cyclizations to form various nitrogen-containing heterocycles, such as indoles and quinolines. The ortho positioning of the allyl group facilitates the formation of a six-membered palladacycle intermediate, which is key to these transformations.

In contrast, N-allylaniline, under similar palladium catalysis, does not readily undergo intramolecular cyclization. Instead, it is more prone to intermolecular reactions or rearrangements. The classic example is the Claisen rearrangement, where N-allylaniline, upon heating, rearranges to 2-allylaniline. This rearrangement itself underscores the thermodynamic preference for the ortho-substituted isomer under certain conditions.

The chemical consequences of these structural differences are significant for synthetic chemistry. 2-Allylaniline serves as a direct precursor to a variety of heterocyclic scaffolds, while N-allylaniline often requires an initial rearrangement step to achieve similar transformations. This makes 2-allylaniline a more direct and efficient starting material for the synthesis of these important structural motifs.

The introduction of alkyl substituents on the allyl group of 2-allylaniline can significantly modulate its reactivity through a combination of steric and electronic effects. A prime example for comparison is 2-(methallyl)aniline, which bears a methyl group on the central carbon of the allyl chain.

Steric Effects: The methyl group in 2-(methallyl)aniline introduces steric hindrance around the double bond. This can influence the approach of a catalyst or reagent, potentially slowing down reaction rates compared to the unsubstituted 2-allylaniline. In cyclization reactions, this steric bulk can also influence the stereochemistry of the newly formed ring.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the double bond, potentially making it more susceptible to electrophilic attack. However, this electronic effect is generally considered to be less significant than the steric hindrance in most reactions.

In palladium-catalyzed cyclization reactions, the presence of the methyl group in 2-(methallyl)aniline can lead to different product selectivities compared to 2-allylaniline. For example, the formation of quaternary carbon centers is possible, leading to more complex heterocyclic structures. The rate of cyclization may also be affected, with the increased steric hindrance potentially leading to slower reaction times.

Influence of Aniline Nucleophilicity on Reaction Efficiency

The nucleophilicity of the aniline nitrogen atom is a critical factor governing the efficiency of many reactions involving 2-allylaniline hydrochloride. This nucleophilicity is directly influenced by the electronic nature of substituents on the aromatic ring. The Hammett equation provides a quantitative means to correlate the electronic effects of these substituents with reaction rates and equilibria.

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted aniline.

k₀ is the rate constant for the unsubstituted aniline.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

In the context of reactions where the aniline nitrogen acts as a nucleophile, such as in intramolecular cyclizations, the reaction rate is expected to be enhanced by electron-donating groups that increase the nucleophilicity of the nitrogen. This would correspond to a negative ρ value.

The following table provides the Hammett σ constants for various para-substituents, which can be used to predict their effect on the nucleophilicity of the aniline and, consequently, on the efficiency of its reactions.

Table 2: Hammett σ Constants for para-Substituents

| Substituent | σₚ |

|---|---|

| OCH₃ | -0.27 |

| CH₃ | -0.17 |

| H | 0.00 |

| Cl | 0.23 |

| CN | 0.66 |

| NO₂ | 0.78 |

As can be seen from the table, substituents like methoxy (OCH₃) and methyl (CH₃) have negative σₚ values, indicating they are electron-donating and would be expected to increase the rate of nucleophilic attack by the aniline nitrogen. Conversely, substituents like chloro (Cl), cyano (CN), and nitro (NO₂) have positive σₚ values, signifying they are electron-withdrawing and would decrease the aniline's nucleophilicity, thus reducing the efficiency of such reactions.

These quantitative relationships are invaluable for predicting reaction outcomes and for the rational design of synthetic routes utilizing substituted 2-allylaniline derivatives. By carefully selecting substituents, chemists can fine-tune the reactivity of the aniline moiety to achieve the desired reaction efficiency and selectivity.

Advanced Spectroscopic Methods in Reaction Monitoring and Structural Elucidation of Products

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. creative-biostructure.com It is particularly useful for monitoring the progress of reactions involving 2-allylaniline (B3051291) and for distinguishing between different isomers that may be formed. creative-biostructure.comnews-medical.net

By acquiring NMR spectra at different time points during a reaction, chemists can track the disappearance of starting materials and the appearance of products. nih.govnih.gov For instance, in the synthesis of 2-alkenylanilines, the reaction can be monitored by observing changes in the NMR spectrum over time. nih.gov This real-time analysis allows for the optimization of reaction conditions to maximize the yield of the desired product. whiterose.ac.uk

One of the key strengths of NMR is its ability to differentiate between isomers, which are molecules that have the same chemical formula but different arrangements of atoms. creative-biostructure.comoxinst.com Regioisomers, which differ in the position of a substituent on an aromatic ring, can be distinguished by analyzing the patterns of signals in the aromatic region of the ¹H NMR spectrum (typically between 6 and 8 ppm). news-medical.netoxinst.com The number of unique signals and their coupling patterns provide a fingerprint for each specific isomer. oxinst.com For example, the symmetry of a para-substituted isomer results in fewer signals compared to its ortho- and meta- counterparts. news-medical.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can provide even more detailed structural information, helping to resolve complex spectra where signals may overlap. oxinst.com

Below is a table summarizing typical ¹H NMR chemical shifts for the protons of the allyl group in a 2-allylaniline derivative.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | 3.3 - 3.5 | d | 5.0 - 6.0 |

| =CH- | 5.8 - 6.1 | m | - |

| =CH₂ (trans) | 5.0 - 5.2 | d | 17.0 - 17.5 |

| =CH₂ (cis) | 4.9 - 5.1 | d | 10.0 - 10.5 |

Utilization of Mass Spectrometry for Product Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It is a crucial tool for confirming the identity of reaction products and can also provide valuable insights into reaction mechanisms. ethz.chdntb.gov.ua

In the context of 2-allylaniline hydrochloride reactions, mass spectrometry can be used to confirm the formation of the desired product by matching its measured molecular weight to the calculated value. For example, the molecular ion peak (M⁺) in the mass spectrum of 2-allylaniline would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Beyond simple product confirmation, mass spectrometry can be employed to study reaction intermediates and byproducts, which can help to elucidate the step-by-step mechanism of a reaction. ethz.chdntb.gov.ua By identifying these transient species, researchers can gain a more complete picture of how the reaction proceeds. ethz.ch Techniques such as gas chromatography-mass spectrometry (GC-MS) can be used to analyze complex reaction mixtures and identify individual components.

The following table shows an example of expected mass spectrometry data for a derivative of 2-allylaniline.

| Ion Type | Expected m/z | Observed m/z |

| [M+H]⁺ | 134.10 | 134.10 |

| [M]⁺ | 133.09 | 133.10 |

Infrared (IR) Spectroscopy for Monitoring Functional Group Changes

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. utdallas.edu It is particularly useful for identifying the functional groups present in a molecule and for monitoring changes in these functional groups during a chemical reaction. utdallas.edunih.gov

For reactions involving this compound, IR spectroscopy can be used to track the conversion of reactants to products by observing the appearance or disappearance of characteristic absorption bands. researchgate.net For example, the N-H stretching vibrations of the primary amine in 2-allylaniline give rise to characteristic peaks in the IR spectrum. pressbooks.publibretexts.org If the amine group is modified during a reaction, the intensity and position of these peaks will change, providing a clear indication that the reaction has occurred.

The C=C stretching vibration of the allyl group also has a characteristic absorption band. libretexts.org Monitoring this band can provide information about reactions involving the double bond.

The table below lists some of the characteristic IR absorption frequencies for functional groups found in 2-allylaniline and its derivatives.

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Amine | N-H stretch | 3300 - 3500 | Medium |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Alkene | =C-H stretch | 3020 - 3100 | Medium |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Alkene | C=C stretch | 1640 - 1680 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Many reactions involving 2-allylaniline derivatives can produce chiral products, which are molecules that are non-superimposable mirror images of each other, known as enantiomers. nih.govscispace.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify these enantiomers. uma.esheraldopenaccess.us

In chiral HPLC, a chiral stationary phase (CSP) is used to create a chiral environment within the chromatography column. sigmaaldrich.com As the mixture of enantiomers passes through the column, they interact differently with the CSP, leading to their separation. sigmaaldrich.com This allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. heraldopenaccess.us

The determination of enantiomeric excess is crucial in many fields, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. heraldopenaccess.us Chiral HPLC is therefore an essential tool for the analysis of chiral products derived from this compound. researchgate.net The separation is influenced by factors such as the choice of chiral column, the mobile phase composition, and the temperature. researchgate.netnih.gov

The following table provides an example of data that might be obtained from a chiral HPLC analysis of a reaction product.

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 10.2 | 95000 |

| (S)-enantiomer | 12.5 | 5000 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Allylaniline Hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves palladium-catalyzed hydroamination or allylic substitution reactions. For example, palladium catalysts (e.g., Pd(OAc)₂) can facilitate the coupling of allyl halides with aniline derivatives under inert atmospheres . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. Purity ≥95% is achievable via repeated crystallization, as validated by NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Structural confirmation requires ¹H and ¹³C NMR spectroscopy (DMSO-d₆ or CDCl₃ as solvents) to resolve allyl and aromatic proton signals. FT-IR can identify N–H stretching (~3300 cm⁻¹) and C–Cl bonds (~700 cm⁻¹). Purity assessment uses HPLC with UV detection at 208–254 nm, referencing retention times against standards .

Q. How should researchers handle and store this compound to ensure stability?